molecular formula C11H10N4 B14715041 3,6-Dimethyl[1,2,4]triazolo[3,4-a]phthalazine CAS No. 21517-05-5

3,6-Dimethyl[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B14715041
CAS No.: 21517-05-5
M. Wt: 198.22 g/mol
InChI Key: YLIQBTQJJIWRSF-UHFFFAOYSA-N
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Description

3,6-Dimethyl[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound with the molecular formula C11H10N4. . The compound is characterized by a triazole ring fused to a phthalazine moiety, with methyl groups at the 3 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl[1,2,4]triazolo[3,4-a]phthalazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1-phthalazinone with hydrazine derivatives, followed by cyclization with acetic anhydride . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethyl[1,2,4]triazolo[3,4-a]phthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,6-Dimethyl[1,2,4]triazolo[3,4-a]phthalazine has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison: 3,6-Dimethyl[1,2,4]triazolo[3,4-a]phthalazine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to its analogs, the presence of methyl groups at the 3 and 6 positions can enhance its lipophilicity and potentially improve its ability to cross biological membranes . This can result in better bioavailability and efficacy in therapeutic applications .

Properties

CAS No.

21517-05-5

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

3,6-dimethyl-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C11H10N4/c1-7-9-5-3-4-6-10(9)11-13-12-8(2)15(11)14-7/h3-6H,1-2H3

InChI Key

YLIQBTQJJIWRSF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2C3=CC=CC=C13)C

Origin of Product

United States

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